API 581

概要

説明

ファルネシル転移酵素阻害剤 I は、ファルネシル転移酵素という酵素を標的とする化合物です。ファルネシル転移酵素は、タンパク質のファルネシル化、つまり、Ras タンパク質を含むいくつかのタンパク質の正常な機能に不可欠な翻訳後修飾を担っています。Ras タンパク質は、細胞の成長と分化を調節する細胞シグナル伝達経路に関与しています。 Ras の異常な活性化は多くの癌に関与しており、ファルネシル転移酵素は抗癌療法の重要な標的となっています .

2. 製法

合成ルートと反応条件: ファルネシル転移酵素阻害剤 I の合成には、通常、重要な中間体の形成とその後の官能基化など、複数の工程が含まれます。合成ルートには、アルキル化、アシル化、環化などの反応が、制御された条件下で行われる場合があります。 特定の試薬と触媒が使用されて、目的の化学変換を実現します .

工業的製法: ファルネシル転移酵素阻害剤 I の工業的生産には、最終生成物の純度と収率を確保しながら、ラボでの合成をより大規模にスケールアップすることが含まれます。 これには、反応条件の最適化、連続フロー反応器の使用、結晶化やクロマトグラフィーなどの精製技術の採用が含まれる場合があります .

科学的研究の応用

FTase Inhibitor I has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the role of farnesylation in protein function and cell signaling.

Biology: Helps in understanding the biological processes involving farnesylated proteins.

Medicine: Investigated as a potential therapeutic agent for treating cancers driven by aberrant Ras activation.

Industry: Potential applications in the development of targeted anticancer therapies

作用機序

ファルネシル転移酵素阻害剤 I は、ファルネシル転移酵素を阻害することでその効果を発揮します。この阻害は、Ras タンパク質のファルネシル化を防ぎ、それによって細胞膜への付着を阻止します。膜局在化がないと、Ras は細胞シグナル伝達経路に関与することができず、細胞の成長と増殖の阻害につながります。 このメカニズムは、Ras が異常な活性化をみせている癌において特に効果的です .

類似化合物:

チピファルニブ: 同様の抗癌特性を持つ、別のファルネシル転移酵素阻害剤。

ロナファルニブ: 同じ酵素を標的とするが、異なる薬物動態特性を持つ。

独自性: ファルネシル転移酵素阻害剤 I は、ファルネシル転移酵素に対する特異的な結合親和性と選択性においてユニークです。 これは、特に Ras 活性が高い癌において、前臨床試験で有望な結果を示しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of FTase Inhibitor I typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of FTase Inhibitor I involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may involve optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .

化学反応の分析

反応の種類: ファルネシル転移酵素阻害剤 I は、次のようなさまざまな化学反応を受けることができます。

酸化: 分子への酸素原子の導入。

還元: 水素原子の付加または酸素原子の除去。

置換: ある官能基を別の官能基と置き換える。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりケトンまたはカルボン酸が得られ、還元によりアルコールが得られる可能性があります .

4. 科学研究への応用

ファルネシル転移酵素阻害剤 I は、科学研究において幅広い用途があります。

化学: ファルネシル化がタンパク質の機能と細胞シグナル伝達において果たす役割を研究するためのツールとして使用されます。

生物学: ファルネシル化されたタンパク質を含む生物学的プロセスを理解するのに役立ちます。

医学: 異常な Ras 活性化によって駆動される癌の治療のための潜在的な治療薬として調査されています。

類似化合物との比較

Tipifarnib: Another farnesyltransferase inhibitor with similar anticancer properties.

Lonafarnib: Targets the same enzyme but has different pharmacokinetic properties.

Uniqueness: FTase Inhibitor I is unique in its specific binding affinity and selectivity for farnesyltransferase. It has shown promising results in preclinical studies, particularly in cancers with high Ras activity .

特性

IUPAC Name |

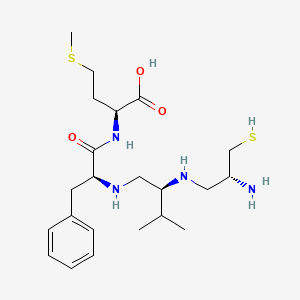

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISLMXIYRQCLIR-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164381 | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149759-96-6 | |

| Record name | FTase inhibitor I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B 581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of B581, and how does this interaction impact cellular processes?

A1: B581 specifically targets farnesyltransferase, an enzyme responsible for attaching a farnesyl isoprenoid group to proteins carrying a CAAX motif. This modification is crucial for the localization and function of numerous proteins, including the oncoprotein Ras. By inhibiting farnesyltransferase, B581 prevents the proper localization and activation of Ras, ultimately blocking the Ras signaling pathway. []

Q2: What are the downstream consequences of B581-mediated farnesyltransferase inhibition?

A2: Inhibition of farnesyltransferase by B581 disrupts Ras signaling, leading to a cascade of downstream effects. This includes the inhibition of mitogen-activated protein kinase (MAPK) activation, reduced Jun and Elk-1 transcriptional activity, and ultimately, suppression of cell growth and transformation in Ras-transformed cells. Importantly, B581's inhibitory effects appear specific to farnesylated Ras, as it does not hinder the activity of Ras modified by other lipids like geranylgeranyl or myristate. []

Q3: Does B581 impact the activity of other signaling pathways besides Ras?

A3: Research suggests that B581 might influence additional signaling pathways. For example, studies indicate that B581 can attenuate the inhibitory effects of Cripto-1, a protein involved in mammary gland development, on β-casein expression. This suggests a potential role of B581 in modulating p21ras-dependent, PI3K-mediated pathways. [] Additionally, B581 has demonstrated the ability to reduce the chromosomal instability induced by fumarylacetoacetate (FAA), a metabolite that accumulates in hereditary tyrosinemia type I. This effect is attributed, at least partially, to B581's influence on the Ras/ERK effector pathway. []

Q4: What evidence supports the efficacy of B581 in inhibiting cell growth and transformation in experimental settings?

A5: Studies using NIH 3T3 cells transformed by different Ras mutants demonstrate the efficacy of B581 in selectively inhibiting the growth of cells harboring farnesylated Ras (Ras-F). Specifically, B581 significantly reduced the ability of Ras-F-transformed cells to grow in soft agar, indicating its potential to suppress anchorage-independent growth, a hallmark of cancer cells. [] In contrast, B581 did not hinder the growth of cells transformed by Ras mutants modified with geranylgeranyl or myristate. [] This highlights the specificity of B581 towards farnesylated Ras and its potential as a targeted therapeutic agent.

Q5: Are there any in vivo studies showcasing the anti-tumor potential of B581?

A6: While the provided research does not directly discuss in vivo studies evaluating the anti-tumor activity of B581, other studies have demonstrated the efficacy of farnesyltransferase inhibitors, in general, in preclinical models of cancer. For instance, Kohl et al. (1995) demonstrated that a different farnesyltransferase inhibitor induced regression of mammary and salivary carcinomas in Ras transgenic mice. [] These findings, although not directly related to B581, underscore the potential of targeting farnesyltransferase as a therapeutic strategy for cancer treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。